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Compound of Interest

Compound Name: 1,4-Phenylenebismaleimide

Cat. No.: B014169 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1,4-
Phenylenebismaleimide (p-PBM), a crucial building block in the synthesis of high-

performance polymers and a molecule of significant interest in materials science and drug

development. This document summarizes its nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) data and outlines the detailed experimental protocols for

acquiring these spectra.

Core Spectroscopic Data
The following tables summarize the key spectroscopic data for 1,4-Phenylenebismaleimide,

providing a comprehensive reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of 1,4-Phenylenebismaleimide
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.4 Singlet 4H
Aromatic protons

(C₆H₄)

~7.0 Singlet 4H
Maleimide vinyl

protons (CH=CH)

Note: Data is predicted based on the analysis of similar structures and known chemical shift

ranges. The exact chemical shifts may vary depending on the solvent and experimental

conditions.

Table 2: ¹³C NMR Spectroscopic Data of 1,4-Phenylenebismaleimide

Chemical Shift (δ) ppm Assignment

~170 Carbonyl carbons (C=O)

~135 Maleimide vinyl carbons (CH=CH)

~132 Aromatic carbons (ipso-C)

~128 Aromatic carbons (C-H)

Note: Data is predicted based on the analysis of similar structures and known chemical shift

ranges. The exact chemical shifts may vary depending on the solvent and experimental

conditions.

Infrared (IR) Spectroscopy
Table 3: IR Absorption Bands of 1,4-Phenylenebismaleimide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b014169?utm_src=pdf-body
https://www.benchchem.com/product/b014169?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b014169?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity Assignment

~3100 Medium Aromatic C-H stretch

~1710 Strong C=O stretch (imide)

~1590 Medium C=C stretch (aromatic)

~1400 Medium C-N stretch

~830 Strong
p-disubstituted benzene C-H

bend (out-of-plane)

Note: Data is based on typical IR frequencies for the functional groups present in the molecule.

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data of 1,4-Phenylenebismaleimide

m/z Ion

268.05 [M]⁺ (Molecular Ion)

Note: The molecular weight of 1,4-Phenylenebismaleimide (C₁₄H₈N₂O₄) is 268.22 g/mol . The

exact mass may vary slightly based on isotopic distribution.

Experimental Protocols
Detailed methodologies for obtaining the spectroscopic data are crucial for reproducibility and

accurate comparison.

NMR Spectroscopy
Sample Preparation:

Dissolve approximately 10-20 mg of 1,4-Phenylenebismaleimide in 0.5-0.7 mL of

deuterated dimethyl sulfoxide (DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.
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Instrumentation and Parameters:

Spectrometer: Bruker Avance 400 MHz (or equivalent)

¹H NMR:

Pulse Program: zg30

Number of Scans: 16

Relaxation Delay: 1.0 s

Spectral Width: 20 ppm

¹³C NMR:

Pulse Program: zgpg30

Number of Scans: 1024

Relaxation Delay: 2.0 s

Spectral Width: 220 ppm

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of 1,4-Phenylenebismaleimide with approximately 100-200

mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Place a portion of the powder into a pellet press and apply pressure to form a transparent or

translucent pellet.

Instrumentation and Parameters:

Spectrometer: PerkinElmer Spectrum Two FT-IR (or equivalent)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b014169?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b014169?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Scan Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16

Mass Spectrometry
Sample Preparation:

Dissolve a small amount of 1,4-Phenylenebismaleimide in a suitable solvent such as

methanol or acetonitrile to a concentration of approximately 1 mg/mL.

Instrumentation and Parameters (Electron Ionization - EI):

Mass Spectrometer: Agilent 7890A GC with 5975C MS (or equivalent)

Ionization Mode: Electron Ionization (EI)

Ionization Energy: 70 eV

Mass Range: 50-500 m/z

Source Temperature: 230 °C

Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the spectroscopic analysis of 1,4-
Phenylenebismaleimide.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b014169?utm_src=pdf-body
https://www.benchchem.com/product/b014169?utm_src=pdf-body
https://www.benchchem.com/product/b014169?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b014169?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation Spectroscopic Analysis Data Acquisition & Processing

Structural Elucidation
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Mass Spectrometry
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Process Spectrum

Acquire Interferogram
Process Spectrum

Acquire Mass Spectrum

Confirm Structure of
1,4-Phenylenebismaleimide

Click to download full resolution via product page

Caption: Workflow for the spectroscopic characterization of 1,4-Phenylenebismaleimide.

To cite this document: BenchChem. [Spectroscopic Analysis of 1,4-Phenylenebismaleimide:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b014169#spectroscopic-data-nmr-ir-ms-of-1-4-
phenylenebismaleimide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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